molecular formula C12H16N2O B1627177 2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline CAS No. 926188-33-2

2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline

Cat. No. B1627177
M. Wt: 204.27 g/mol
InChI Key: HENXZZAIXYQYKZ-UHFFFAOYSA-N
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Description

“2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline” is a chemical compound with the CAS Number: 926188-33-2 . It has a molecular weight of 204.27 and its IUPAC name is 2-methyl-4-(1-pyrrolidinylcarbonyl)phenylamine . It is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of “2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline” is represented by the InChI code: 1S/C12H16N2O/c1-9-8-10(4-5-11(9)13)12(15)14-6-2-3-7-14/h4-5,8H,2-3,6-7,13H2,1H3 . This indicates that the molecule consists of 12 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom.


Physical And Chemical Properties Analysis

“2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline” is a solid at room temperature . It has a molecular weight of 204.27 .

Scientific Research Applications

Polymer Chemistry

A study by Brekner and Feger (1987) explored the formation of complexes involving diphenylcarbamido-dicarboxybenzene and 1-methyl-2-pyrrolidinone, a solvent related to 2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline. This research highlights the role of such compounds in the curing of polyimides, which are crucial in developing high-performance polymers. It emphasizes the importance of solvent presence in influencing imidization processes, significant in polymer chemistry (Brekner & Feger, 1987).

Catalysis and Chemical Reactions

In 2012, Wicker et al. investigated terminal scandium imidos, including reactions involving anilide-methyl complexes, leading to C-H bond activation. This study underscores the potential of related aniline derivatives in catalyzing and studying complex chemical reactions, particularly those involving metal complexes and C-H activation (Wicker et al., 2012).

Electroluminescence and Photophysics

Vezzu et al. (2010) conducted research on various aniline derivatives for potential applications in electroluminescence. This study provides insight into the use of such compounds in designing and synthesizing materials for organic light-emitting diodes (OLEDs), highlighting their role in advancing optoelectronic devices (Vezzu et al., 2010).

Corrosion Inhibition

A study by Alam, Mobin, and Aslam (2016) on the anti-corrosive properties of poly(aniline-co-2-pyridylamine-co-2,3-xylidine) demonstrates the relevance of aniline derivatives in protecting metals against corrosion. Such applications are vital in enhancing the durability of metals in various industrial contexts (Alam, Mobin, & Aslam, 2016).

Crystal Structure Analysis

Krishnan et al. (2021) investigated the crystal structure of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline, illustrating the use of aniline derivatives in crystallography and material science. This research aids in understanding the molecular and structural properties of such compounds (Krishnan et al., 2021).

Safety And Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

(4-amino-3-methylphenyl)-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-9-8-10(4-5-11(9)13)12(15)14-6-2-3-7-14/h4-5,8H,2-3,6-7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HENXZZAIXYQYKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N2CCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30588245
Record name (4-Amino-3-methylphenyl)(pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline

CAS RN

926188-33-2
Record name (4-Amino-3-methylphenyl)(pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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